Propiomazine

Catalog No.
S590024
CAS No.
362-29-8
M.F
C20H24N2OS
M. Wt
340.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propiomazine

CAS Number

362-29-8

Product Name

Propiomazine

IUPAC Name

1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C20H24N2OS/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20/h6-12,14H,5,13H2,1-4H3

InChI Key

UVOIBTBFPOZKGP-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C

Solubility

0.454 mg/L
7.03e-03 g/L

Synonyms

(±)-Propiomazine; 1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl]-1-propanone; 2-Propionyl-10-[2-(dimethylamino)propyl]phenothiazine; Propiomazine; Propionylpromethazine; Wy 1359;

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C

Psychopharmacology:

  • Historical use in treating mental illness: Propiomazine was once used as an antipsychotic medication, but it has largely been replaced by newer atypical antipsychotics due to its less favorable side effect profile.
  • Understanding dopamine function: Research using propiomazine has contributed to the understanding of dopamine's role in the brain, particularly in relation to motor function and reward processing. Studies have explored how propiomazine's effects on dopamine signaling can lead to movement disorders like tardive dyskinesia [].

Neuroscience Research:

  • Studying neural circuits: Propiomazine has been used in animal studies to investigate the function of specific neural circuits in the brain, particularly those involved in movement control and reward processing [].
  • Modeling neurodegenerative diseases: Research has explored the use of propiomazine to model certain aspects of neurodegenerative diseases like Parkinson's disease, as it can induce some similar movement impairments []. However, it's important to note that propiomazine does not directly cause these diseases.

Other Research Applications:

  • Investigating other potential therapeutic uses: Propiomazine has been explored for its potential use in treating various conditions beyond mental illness, such as nausea and vomiting, but further research is needed to determine its efficacy and safety in these settings.
  • Understanding drug interactions: Studies involving propiomazine have contributed to the understanding of how different drugs can interact with each other, which is crucial for developing safe and effective treatment regimens [].

Physical Description

Solid

XLogP3

4.8

Boiling Point

235-245 °C @ 0.5 MM HG

LogP

4.79
4.79 (LogP)
4.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Propiomazine is largely used for its antihistamininc sleep inducing effects in treating insomnia.

Therapeutic Uses

Antipsychotic Agents, Phenothiazine
A SUBSTITUTED PHENOTHIAZINE USED PRIMARILY FOR ITS SEDATIVE PROPERTIES. IT IS INDICATED FOR RELIEF OF RESTLESSNESS & APPREHENSION BEFORE & DURING SURGERY. IT IS ALSO USED AS ADJUNCT TO ANALGESICS FOR APPREHENSION & RESTLESSNESS DURING LABOR. /HYDROCHLORIDE/

Pharmacology

Although propiomazine is a phenothiazine, it is not used as an antipsychotic. It posesses antihistamine effects and is mostly used as a sedative in treating insomnia.
Propiomazine is a phenothiazine derivative and atypical antipsychotic agent with sedative, antiemetic and antipsychotic activities. Propiomazine binds to a variety of receptors, including alpha1, dopamine, histamine H1, muscarinic, and serotonin type 2 (5-HT2) receptors. Propiomazine exerts its antiemetic and sedative effects through antagonism at histamine H1 receptors; Its antipsychotic effect is attributed to antagonistic activities at dopamine and 5-HT2 receptors.

ATC Code

N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CM - Other hypnotics and sedatives
N05CM06 - Propiomazine

Mechanism of Action

Propiomazine acts as an antagonist of dopamine 1, 2, and 4 receptors, serotonin (5-HT) receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors. Its main use as a sedative is due to its antihistamine effect.
...ALSO HAS AN ANTIEMETIC ACTION. /HYDROCHLORIDE/

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

362-29-8

Wikipedia

Propiomazine

Drug Warnings

PT SHOULD BE WARNED ABOUT PERFORMING HAZARDOUS TASKS WHILE ON THE DRUG. ITS SAFE USE DURING THE FIRST TRIMESTER OF PREGNANCY HAS NOT BEEN ESTABLISHED. UNTOWARD EFFECTS ARE USUALLY MILD & RESEMBLE THOSE INDUCED BY OTHER SEDATIVE PHENOTHIAZINES. /HYDROCHLORIDE/
SINCE SEVERE CHEMICAL IRRITATION MAY OCCUR WHEN PERIVASCULAR EXTRAVASATION OF SOLN OCCURS, CARE SHOULD BE EXERCISED WHEN IV ROUTE IS EMPLOYED. /HYDROCHLORIDE/

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

SCHMITT ET AL, BULL SOC CHIM FRANCE 1957, 1474; SCHMITT, FRENCH PATENT ADDN 71,342 (ADDN TO FRENCH PATENT 1,176,919 TO CLI N-BYLA).
1-(PHENOTHIAZIN-2-YL)-1-PROPANONE IS CONDENSED WITH 2-(DIMETHYLAMINO)PROPYL CHLORIDE WITH THE AID OF A DEHYDROCHLORINATING AGENT SUCH AS SODAMIDE. THE PROPIOMAZINE THUS FORMED IS DISSOLVED IN A SUITABLE ORG SOLVENT & REACTED WITH AN EQUIMOLAR PORTION OF HYDROGEN CHLORIDE TO YIELD THE SALT. /HYDROCHLORIDE/

Interactions

...ENHANCES EFFECT OF CNS DEPRESSANTS: HENCE, DOSE OF BARBITURATES GIVEN CONCOMITANTLY SHOULD BE REDUCED 1/2, DOSES OF MEPERIDINE & MORPHINE SHOULD BE REDUCED 1/4 TO 1/2. /HYDROCHLORIDE/
...ENHANCES ACTION OF...ANALGESICS & ANESTHETICS. /HYDROCHLORIDE/
.../REPORTED/ TO PROTECT EXPTL ANIMALS AGAINST HEPATOTOXIC EFFECTS OF CARBON TETRACHLORIDE...
PHYSOSTIGMINE WAS GIVEN TO 17 PT INLABOR PREVIOUSLY GIVEN SCOPOLAMINE ALONE OR MEPERIDINE & PROPIOMAZINE IN COMBINATION, TO ASCERTAIN ITS EFFECT ON REVERSING THE LOSS OF FETAL HEART RATE VARIABILITY. WITH MEPERIDINE & PROPIOMAZINE COMBINATION, REVERSION OCCURRED IN 10 PT.

Dates

Modify: 2023-08-15

[Treatment of sleep disorders during pregnancy and breast feeding]

Lisa Landerholm, Roland Lennestål
PMID: 17115673   DOI:

Abstract




Propiomazine hydrochloride: a useful new phenothiazine compound

M S SADOVE
PMID: 14495931   DOI:

Abstract




Use of short-acting and long-acting hypnotics and the risk of fracture: a critical analysis of associations in a nationwide cohort

P Nordström, A Nordström
PMID: 31363793   DOI: 10.1007/s00198-019-05085-5

Abstract

Numerous observational studies suggest that hypnotics increase the risk of fractures, and long-acting hypnotics are suggested to be especially harmful. This study showed that the highest risk of fracture was found before start of treatment and remained after end of therapy, suggesting that the increased risk during treatment is influenced by other factors, such as underlying disease.
The purpose of this study was to evaluate associations between the use of short-acting and long-acting hypnotics and the risk of fracture.
Four cohorts were formed from all individuals living in Sweden aged ≥ 50 years in 2005 (n = 3,341,706). In the first cohort, individuals prescribed long-acting propiomazine (n = 233,609) were matched 1:1 with controls. In the second cohort, individuals prescribed short-acting z-drugs (zopiclone, zolpidem, and zaleplon, n = 591,136) were matched 1:1 with controls. The third and fourth cohorts consisted of full sibling pairs with discordant propiomazine (n = 83,594) and z-drug (n = 153,314) use, respectively.
The risk of fracture was greatest among users of hypnotics in the 90 days before the initiation of treatment, both for propiomazine (odds ratio [OR], 2.52; 95% confidence interval [CI], 2.28-2.79) and z-drugs (OR, 4.10; 95% CI, 3.86-4.35) compared with that in matched controls. Furthermore, this risk was significantly reduced after the initiation of treatment with propiomazine (OR, 1.42; 95% CI, 1.27-1.60) and z-drugs (OR, 1.67; 95% CI, 1.56-1.80) and remained the first year following the last prescribed dose both for propiomazine (OR, 1.28, 95% CI, 1.21-1.36) and z-drugs (OR, 1.19, 95% CI, 1.16-1.23). The pattern was similar in the sibling cohorts, with the greatest risk of fracture seen in the 90 days before treatment with hypnotics was initiated.
The use of short-acting and long-acting hypnotics is associated with an increased risk of fracture. This risk was highest before initiation of treatment and remained after end of therapy. The results suggest that the increased risk during treatment is influenced by other factors such as underlying disease.


Propiomazine hydrochloride in obstetrical analgesia. A controlled study of 520 patients

C E POWE, I M KIEM, C FROMHAGEN, D CAVANAGH
PMID: 14488364   DOI: 10.1001/jama.1962.03050300010002

Abstract




[Methodologic problems in research on psychopharmacologic treatment, in relation to a study of treatment with propiomazine]

A HORMIA
PMID: 14448930   DOI:

Abstract




[The propiomazine-calcium combination in pediatrics]

R SCHWARTZ, L GERMAY, C GHYZENS
PMID: 14444007   DOI:

Abstract




CLINICAL EVALUATION OF PROPIOMAZINE FOR PREANESTHETIC MEDICATION. A DOUBLE BLIND STUDY

L HOLZMANN, L GIBBS, Y Z YUCEOGLU, L ABEL, A L REYES, G TOLEDO
PMID: 14178646   DOI:

Abstract




USE OF PROPIOMAZINE HYDROCHLORIDE DURING LABOR : A DOUBLE-BLIND STUDY ON 236 PATIENTS

L S WAN, J P EMICH Jr
PMID: 14242552   DOI:

Abstract




Prescription of potentially inappropriate medications among older people with intellectual disability: a register study

Anna Axmon, Magnus Sandberg, Gerd Ahlström, Patrik Midlöv
PMID: 29070067   DOI: 10.1186/s40360-017-0174-1

Abstract

Older people have a greater disease burden and are more likely than younger to be prescribed medications. They are also more sensitive to adverse effects. With this in mind, a range of medications have been suggested inappropriate in this population. People with intellectual disability (ID) have a higher disease burden than the general population, putting them at even greater risk of prescription of such medications. The aim of this study was to describe prescription of potentially inappropriate medications among older people with ID in relation to prescriptions among their age peers in the general population.
We established an administrative cohort of people with ID (ID cohort; n = 7936), using a Swedish national register. A referent cohort from the general population (gPop) was matched one-to-one by sex and year of birth. Data regarding prescription of potentially inappropriate medications were collected from the Swedish prescribed drug register for the years 2006-2012.
People with ID were more likely than the general population to be prescribed medications with anticholinergic effects, intermediate- or long-acting benzodiazepines, and antipsychotics at least once during the study period, and also had more number of years with prescription. Except for benzodiazepines, those in the ID cohort with at least one prescription had larger amounts prescribed than those in the gPop cohort. People in the ID cohort were less likely than the general population to be prescribed non-steroidal anti-inflammatory drugs (NSAIDs). Among those with at least one prescription of NSAIDs, those in the ID cohort had prescriptions during fewer years and in lower amounts than those in the gPop cohort.
Although prescription of potentially inappropriate medications overall is more common among people with ID than in the general population, the opposite pattern is found for medications for pain management. This may be a result of pain being under-recognized and under-treated in this population. Thus, there is a need for training as well as increased knowledge and awareness among care and health care professionals regarding signs of adverse effects and the need of continuous evaluation of treatment in this vulnerable group.


[Propiomazine (propavan) as a hypnotic clinical test of a new phenothiazine derivative]

R SANNERSTEDT
PMID: 14441527   DOI:

Abstract




Explore Compound Types